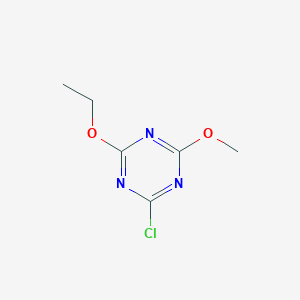
2-Chloro-4-ethoxy-6-methoxy-1,3,5-triazine
Cat. No. B8647221
Key on ui cas rn:
16399-27-2
M. Wt: 189.60 g/mol
InChI Key: OPVNAHOSWGYLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05334709
Procedure details


The 2,4-dichloro-6-methoxy-s-triazine obtained as described in Example A-3 is suspended in acetone, 46 parts of ethanol and 90 parts of sodium bicarbonate are slowly added, and the reaction is carried out at a temperature of between 40° and 50° C. for about one hour. The mixture is then evaporated to give the compound 2-chloro-4-methoxy-6-ethoxy-s-triazine as a powder which contains electrolyte salts and serves as the monochloro-triazine starting compound in the synthesis of dyestuffs according to the invention.




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([O:9][CH3:10])[N:3]=1.[CH2:11]([OH:13])[CH3:12].C(=O)(O)[O-].[Na+]>CC(C)=O>[Cl:8][C:6]1[N:5]=[C:4]([O:9][CH3:10])[N:3]=[C:2]([O:13][CH2:11][CH3:12])[N:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is then evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=N1)OC)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
